molecular formula C7H13FN4 B1476606 1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine CAS No. 2098095-15-7

1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine

Cat. No.: B1476606
CAS No.: 2098095-15-7
M. Wt: 172.2 g/mol
InChI Key: HQBPVCNAAMAPPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine is represented by the formula C7H13FN4 . More detailed structural information, such as 2D or 3D conformers, is not available in the search results.

Scientific Research Applications

Polar [3+2] Cycloaddition Reactions

Pyrrolidines, including those structurally similar to 1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine, are significant for their biological effects and have applications in medicine, such as in the synthesis of drugs, and in the industry, such as in dyes or agrochemical substances. The study of their chemistry, including [3+2] cycloaddition reactions, is crucial for modern science, allowing for the synthesis of complex heterocyclic organic compounds under mild conditions (Żmigrodzka et al., 2022).

Chemosensor Development

Pyrrolidine derivatives have been explored for their potential in creating chemosensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker synthesized through click chemistry serves as a selective ratiometric and colorimetric chemosensor for Al(3+), highlighting the functional versatility of pyrrolidine structures in sensor technologies (Maity & Govindaraju, 2010).

Synthesis of Nucleosides

Pyrrolidine frameworks are utilized in the synthesis of nucleosides, offering pathways to create bioactive compounds. The fusion of various substrates with pyrrolidine derivatives demonstrates the adaptability of these compounds in synthesizing complex molecules, such as 1′-aza-C-nucleosides, which have potential applications in pharmaceuticals (Filichev & Pedersen, 2001).

Fluoroionophore for Selective Sensing

The application of pyrrolidine derivatives in developing fluoroionophores, which act as selective sensors for specific ions, exemplifies the integration of pyrrolidine structures in the development of advanced materials and sensing technologies. These compounds can significantly impact environmental monitoring and diagnostics (Maity & Govindaraju, 2010).

Antifungal Activity

Research into the biological activity of pyrrolidine derivatives, such as their antifungal properties, indicates their potential as bioactive agents. The synthesis of fluoropyrrolidines has shown that these compounds can exhibit high biological activities, demonstrating the importance of fluorinated pyrrolidine derivatives in developing new antifungal agents and highlighting the impact of fluorine atoms on biological activity (Xu et al., 2021).

Mechanism of Action

Properties

IUPAC Name

1-(2-azidoethyl)-3-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN4/c8-5-7-1-3-12(6-7)4-2-10-11-9/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBPVCNAAMAPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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